molecular formula C24H52O4Si3 B8026693 Tri-O-(tert-butyldimethylsilyl)-D-galactal

Tri-O-(tert-butyldimethylsilyl)-D-galactal

Cat. No. B8026693
M. Wt: 488.9 g/mol
InChI Key: FMXIGEXRLSNRMR-NJDAHSKKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri-O-(tert-butyldimethylsilyl)-D-galactal is a useful research compound. Its molecular formula is C24H52O4Si3 and its molecular weight is 488.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Direct 3,6-di-O-protection of glucal and galactal : This study by Kinzy and Schmidt (1987) discusses how tert.-Butyldimethylsilyl chloride is used for direct 3,6-di-O-protection of D-glucal and D-galactal. The process allows the unprotected 4-hydroxy group to be accessible to other protective groups, providing 4-O-protected derivatives after selective 3,6-O-desilylation. This method is useful for synthesizing glycoconjugates (Kinzy & Schmidt, 1987).

  • Diborane Reduction of O-(Tert-Butyldimethylsilyl)galactaramides : Navia and Kiely (1986) describe the tert-butyldimethylsilylation of dimethyl galactarate, leading to various products useful for synthesizing aminoalditol. This study demonstrates the compound's versatility in chemical synthesis (Navia & Kiely, 1986).

  • One-Pot Synthesis of N-Glycooxazolines, N-Glycoaminooxazolines, and N-Glycothiazolines from Glycals : Reid et al. (2012) developed novel one-pot syntheses using tri-O-benzyl-D-glucal or tri-O-benzyl-D-galactal. The research highlights the role of Tri-O-(tert-butyldimethylsilyl)-D-galactal in synthesizing various glycosylated products (Reid et al., 2012).

  • The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides : Ogilvie (1973) discusses how tert-Butyldimethylsilyl chloride, including its derivatives, acts selectively with hydroxyl groups in nucleosides, introducing a versatile new protecting group for the nucleoside and nucleotide field (Ogilvie, 1973).

  • Electrochemical preparation of tris(tert-butyldimethylsilyl)cyclopropene : Buchholz et al. (1999) describe the electrochemical reductive tert-butyldimethylsilylation of tetrachlorocyclopropene, highlighting the compound's potential in synthetic organic chemistry and cycloaddition reactions (Buchholz et al., 1999).

properties

IUPAC Name

[(2R,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H52O4Si3/c1-22(2,3)29(10,11)26-18-20-21(28-31(14,15)24(7,8)9)19(16-17-25-20)27-30(12,13)23(4,5)6/h16-17,19-21H,18H2,1-15H3/t19-,20-,21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXIGEXRLSNRMR-NJDAHSKKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52O4Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tri-O-(tert-butyldimethylsilyl)-D-galactal
Reactant of Route 2
Reactant of Route 2
Tri-O-(tert-butyldimethylsilyl)-D-galactal
Reactant of Route 3
Tri-O-(tert-butyldimethylsilyl)-D-galactal
Reactant of Route 4
Reactant of Route 4
Tri-O-(tert-butyldimethylsilyl)-D-galactal
Reactant of Route 5
Reactant of Route 5
Tri-O-(tert-butyldimethylsilyl)-D-galactal
Reactant of Route 6
Tri-O-(tert-butyldimethylsilyl)-D-galactal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.